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7-Azaspiro[3.5]nonan-1-amine

Cat. No.: B13520767
M. Wt: 140.23 g/mol
InChI Key: CCIGTPWIGSZLRT-UHFFFAOYSA-N
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Description

Historical Development and Classification of Spirocyclic Systems in Organic Chemistry

The study of spiro compounds dates back to 1900 when Adolf von Baeyer first synthesized a spirane. e-bookshelf.de These compounds are classified based on the number of atoms in each ring connected at the spiro-atom. wikipedia.org The nomenclature, established by von Baeyer, uses the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the shared spiro atom. wikipedia.org Spirocycles can be carbocyclic, containing only carbon atoms in the rings, or heterocyclic, where one or more ring atoms are heteroatoms like nitrogen, oxygen, or sulfur. wikipedia.org The inherent three-dimensionality of spirocycles has made them attractive targets in drug discovery and materials science. researchgate.nettandfonline.com

Structural Characteristics and Nomenclature of Azaspiro Compounds

Azaspiro compounds are a subclass of heterocyclic spirocycles where a nitrogen atom is part of at least one of the rings. smolecule.comontosight.ai The nomenclature follows the general rules for spiro compounds, with the position of the nitrogen atom indicated by a number. For instance, in 7-Azaspiro[3.5]nonan-1-amine, "7-aza" specifies that the nitrogen atom is at the 7th position of the spiro[3.5]nonane framework. nih.gov The "spiro[3.5]" notation indicates a four-membered ring and a six-membered ring sharing a common carbon atom. The presence of the nitrogen atom introduces basicity and potential for hydrogen bonding, significantly influencing the compound's chemical and physical properties.

Table 1: Nomenclature and Structural Features of this compound

FeatureDescription
Systematic Name This compound
Spiro System spiro[3.5]nonane
Heteroatom Nitrogen at position 7 (aza)
Functional Group Amine at position 1
Ring Sizes Cyclobutane (B1203170) (4-membered) and Piperidine (B6355638) (6-membered)
Spiro Atom Quaternary carbon shared by both rings

Overview of Synthetic Challenges Associated with Bridged and Spirocyclic Amine Architectures

The synthesis of spirocyclic and bridged bicyclic amines presents significant challenges to synthetic chemists. ethz.chresearchgate.netfigshare.comacs.orgnih.gov A key difficulty lies in the construction of the quaternary carbon center at the spiro-junction. mdpi.comresearchgate.net Controlling the stereochemistry during the synthesis is another major hurdle. mdpi.comacs.org Common synthetic strategies include intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions. mdpi.comresearchgate.net The synthesis of bridged bicyclic amines often requires transannular reactions, which can be difficult to achieve due to unfavorable ring conformations. acs.org The development of new, efficient, and stereoselective methods for the synthesis of these complex amine architectures is an active area of research. ethz.chresearchgate.netfigshare.comacs.orgnih.gov

Rationale for Dedicated Research on this compound as a Molecular Scaffold

The 7-Azaspiro[3.5]nonane framework has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its unique three-dimensional structure which allows for the precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets. tandfonline.com The presence of the amine group in this compound provides a key point for further functionalization and interaction with biological macromolecules. smolecule.com Derivatives of the 7-azaspiro[3.5]nonane core have shown promise as GPR119 agonists for the treatment of diabetes and as FAAH inhibitors for pain management. nih.govresearchgate.net This has spurred dedicated research efforts to explore the full potential of this scaffold in drug discovery.

Strategic Importance of the Spiro[3.5]nonane Motif in Contemporary Chemical Research

The spiro[3.5]nonane motif is strategically important in modern chemical research for several reasons. Its rigid, three-dimensional structure provides a unique platform for the development of novel therapeutic agents. tandfonline.com The spirocyclic nature of the scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, compared to their non-spirocyclic counterparts. rsc.orgmdpi.com Furthermore, the novelty of many spirocyclic structures offers opportunities to explore new chemical space and develop compounds with novel intellectual property. tandfonline.comrsc.org The spiro[3.5]nonane framework has been incorporated into a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents.

Current Research Landscape and Future Trajectories for this compound Chemistry

Current research on this compound and its derivatives is largely focused on their application in drug discovery. nih.govresearchgate.net Researchers are actively exploring new synthetic routes to access these compounds more efficiently and with greater stereocontrol. rsc.orgacs.org A significant area of investigation involves the synthesis and biological evaluation of novel derivatives with modified substituents on the amine and the spirocyclic core to optimize their pharmacological properties. nih.gov Future research will likely focus on expanding the therapeutic applications of this scaffold to other disease areas. The development of catalytic and enantioselective methods for the synthesis of 7-azaspiro[3.5]nonane derivatives will also be a key area of future work, enabling the creation of more complex and potent drug candidates. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13520767 7-Azaspiro[3.5]nonan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2

InChI Key

CCIGTPWIGSZLRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CCNCC2

Origin of Product

United States

Synthetic Methodologies and Strategies for the Preparation of 7 Azaspiro 3.5 Nonan 1 Amine

Retrosynthetic Disconnection Approaches for 7-Azaspiro[3.5]nonan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, several disconnection strategies can be envisioned, focusing on the spirocyclic core and the primary amine functionality.

Strategic Disconnections at the Spiro Center

A primary retrosynthetic approach involves breaking the bonds at the spirocyclic carbon. This can be achieved by disconnecting the C-N bond of the piperidine (B6355638) ring and a C-C bond of the cyclobutane (B1203170) ring. This strategy often leads to precursors that can undergo cyclization to form the spirocyclic framework. For instance, a disconnection could lead back to a piperidine derivative with a suitable side chain that can be cyclized to form the cyclobutane ring.

Another strategy involves the disconnection of two C-C bonds of the cyclobutane ring, envisioning a [2+2] cycloaddition reaction as the key ring-forming step. This approach often starts with a methylene-substituted piperidine derivative which then reacts with a suitable ketene (B1206846) or equivalent. smolecule.com

Disconnection Strategies for the Primary Amine Functionality

The primary amine at the C-1 position can be introduced at various stages of the synthesis. A common retrosynthetic disconnection involves converting the amine to a more stable precursor, such as a nitrile, an oxime, or a protected amine. For example, the amine can be derived from the reduction of a nitrile or an oxime. google.com Alternatively, a protected amine, such as a tert-butoxycarbonyl (Boc) protected amine, can be carried through the synthesis and deprotected in the final step. usbio.net

Approaches to the Azaspiro Ring System

The construction of the 7-azaspiro[3.5]nonane ring system is the cornerstone of the synthesis. A general approach involves the use of piperidine-based precursors. smolecule.com N-Boc-4-piperidone is a common starting material, which can be converted to N-Boc-4-methylenepiperidine. This intermediate can then undergo a [2+2] cyclization to form the spirocyclic ketone. smolecule.com Subsequent functional group manipulations can then lead to the desired amine.

Cyclization Reactions in the Construction of the Azaspiro[3.5]nonane Core

Cyclization reactions are pivotal in forming the spirocyclic core of this compound. Both intramolecular and intermolecular strategies have been employed to construct this key structural motif.

Intramolecular Cyclization Pathways (e.g., Thorpe-Ziegler, Dieckmann Condensation Analogs)

Intramolecular cyclization reactions offer an efficient means to construct the azaspiro[3.5]nonane core. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can be adapted to form cyclic ketones after hydrolysis. buchler-gmbh.comwikipedia.org This method involves the base-catalyzed cyclization of a precursor containing two nitrile groups, which upon hydrolysis and decarboxylation, can yield a spirocyclic ketone. This ketone can then be further functionalized to introduce the amine group. For example, a Thorpe-Ziegler annulation has been used in the synthesis of 1-azaspiro[5.5]undecane-7-one. researchgate.netresearchgate.net

The Dieckmann condensation, an intramolecular reaction between two esters of a dicarboxylic acid, is another powerful tool for forming cyclic β-keto esters. numberanalytics.com Analogs of this reaction can be applied to the synthesis of azaspirocycles. For instance, the Dieckmann condensation has been utilized to construct spiro-fused cyclohexanone (B45756) and γ-lactam ring structures in the synthesis of TAN1251C. clockss.org While direct application to this compound is less common, the principle of intramolecular condensation of a suitably substituted piperidine derivative remains a viable strategy.

Intramolecular Cyclization Reaction Description Key Intermediates References
Thorpe-Ziegler Reaction Intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which is then hydrolyzed to a cyclic ketone.Dinitrile precursor, enaminonitrile, cyclic ketone. buchler-gmbh.comwikipedia.orgresearchgate.netresearchgate.net
Dieckmann Condensation Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.Diester precursor, cyclic β-keto ester. numberanalytics.comclockss.orgcardiff.ac.uk

Intermolecular Cyclization Strategies (e.g., [3+2] Cycloadditions, Cascade Reactions)

Intermolecular cycloadditions provide another avenue for the synthesis of spirocyclic systems. [3+2] cycloaddition reactions, for example, can be used to construct a five-membered ring fused to another ring system. nih.gov This strategy has been employed in the synthesis of spiro[oxindole-3,2'-pyrrolidine]s and 2-amino-spiro[4.5]decane-6-ones. rsc.orgmdpi.comnih.gov While not directly forming the 7-azaspiro[3.5]nonane system, these methods highlight the potential of cycloaddition reactions in spirocycle synthesis.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. scholaris.ca One-pot cascade reactions have been utilized to construct the 7-azaspiro[3.5]nonane scaffold. smolecule.com For instance, a domino radical bicyclization process involving oxime ethers has been reported for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org Such cascade strategies can significantly streamline the synthesis by reducing the number of separate steps and purification procedures.

Intermolecular Cyclization Strategy Description Key Features References
[3+2] Cycloaddition A reaction between a three-atom component and a two-atom component to form a five-membered ring.Can introduce heterocyclic moieties and create quaternary carbon centers directly. nih.govrsc.orgmdpi.comnih.govresearchgate.net
Cascade Reactions A series of intramolecular reactions that occur sequentially in one pot.Atom-efficient, can avoid intermediate isolation, and streamline synthesis. scholaris.casmolecule.comacs.org

Ring Expansion and Contraction Methodologies for Spiro[3.5]nonane Formation

The construction of the characteristic spiro[3.5]nonane framework can be achieved through elegant ring expansion and contraction strategies, which manipulate existing ring systems to form the desired cyclobutane and cyclohexane (B81311) rings fused at a single carbon atom.

One notable ring expansion approach involves the reaction of spirocyclopropanes. For instance, a method has been developed for the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes using stabilized sulfonium (B1226848) ylides. This reaction yields 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones in high yields, demonstrating a pathway to the spiro[3.5]nonane system through the expansion of a three-membered ring to a four-membered one. nih.govresearchgate.net While this example leads to a dioxaspiro compound, the principle of spirocyclopropane ring expansion is a viable strategy for accessing the carbon skeleton of spiro[3.5]nonane.

Another powerful tool for constructing the azaspiro[3.5]nonane core is the Reformatsky reaction. This reaction has been employed to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.netrcsi.science The process involves the reaction of a Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, with N'-(arylmethylidene)benzohydrazides. The initial addition product undergoes an intramolecular cyclization to form the spiroazetidin-2-one ring system. researchgate.netrcsi.science This methodology provides a direct route to functionalized 2-azaspiro[3.5]nonan-1-ones, which are valuable precursors for further elaboration into compounds like this compound.

Conversely, ring contraction can also be a strategic approach. Oxidative ring contraction of larger rings can be used to form the cyclobutane portion of the spirocycle. For example, a method involving the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization with Oxone®, leads to the formation of 2-oxa-7-azaspiro[3.5]nonane derivatives through a ring contraction mechanism.

Method Starting Materials Key Reagents Product Type Reference(s)
Spirocyclopropane Ring ExpansionMeldrum's acid-derived spirocyclopropanesStabilized sulfonium ylides6,8-Dioxaspiro[3.5]nonane-5,9-diones nih.govresearchgate.net
Reformatsky ReactionMethyl 1-bromocyclohexanecarboxylate, N'-(arylmethylidene)benzohydrazidesZincN-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides researchgate.netrcsi.science
Oxidative Ring Contraction3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-TosylamideOxone®2-Oxa-7-azaspiro[3.5]nonane derivatives

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Various strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, biocatalytic transformations, and chiral resolution techniques.

Asymmetric catalysis offers an efficient route to enantiomerically enriched spirocycles. Organocatalysis, in particular, has emerged as a powerful tool. Chiral phosphoric acids have been shown to be effective catalysts in asymmetric intramolecular aza-Michael cyclizations for the synthesis of substituted piperidines, a reaction that can be adapted for the formation of the piperidine ring in the 7-azaspiro[3.5]nonane system with high enantioselectivity. whiterose.ac.uk The use of chiral secondary amine catalysts operating via enamine or iminium ion activation is another prominent strategy in organocatalyzed domino reactions to construct nitrogen-containing heterocycles. nih.gov

Transition metal catalysis also plays a significant role. Palladium-catalyzed intramolecular aminoarylation of alkenes has been used to generate pyrrolidines and can be conceptually extended to the synthesis of the piperidine ring of the target molecule. acs.org

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. nih.gov A notable example is the use of chiral N-tert-butanesulfinyl aldimines in the stereoselective synthesis of 1-phenyl-2-azaspiro[3.5]nonane. beilstein-journals.org This three-step procedure involves the highly diastereoselective addition of the ethyl cyclobutanecarboxylate (B8599542) anion to the chiral imine, followed by reduction of the ester and subsequent intramolecular nucleophilic substitution to form the spirocycle. beilstein-journals.org The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed to yield the enantiomerically enriched product.

Incorporating a chiral auxiliary, such as (R)-phenylglycinol, at a specific position before spirocyclization can ensure high enantiomeric excess. The auxiliary can then be cleaved under mild conditions to furnish the free amine without racemization.

Biocatalysis provides an environmentally benign and highly selective alternative for the synthesis of chiral amines. rsc.orgmmu.ac.ukmdpi.com Amine transaminases (ATAs) are particularly valuable enzymes for the asymmetric synthesis of chiral primary amines from prochiral ketones. rsc.orgworktribe.com This technology can be applied to a suitable ketone precursor of this compound to directly install the chiral amine center with high enantioselectivity. The use of whole-cell biocatalysts co-expressing an amine transaminase and a system for cofactor regeneration can drive the reaction to completion. mmu.ac.uk

Enzymatic resolution is another biocatalytic strategy. Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic amines, providing access to enantiopure compounds. mmu.ac.uk

Biocatalytic Method Enzyme Class Application Advantages Reference(s)
Asymmetric SynthesisAmine Transaminase (ATA)Conversion of a prochiral ketone precursor to a chiral amine.High enantioselectivity, environmentally friendly. rsc.orgmmu.ac.ukworktribe.com
Kinetic ResolutionHydrolase (e.g., Lipase)Separation of a racemic mixture of amines.Access to one enantiomer in high purity. mmu.ac.uk

When a racemic mixture of this compound is synthesized, chromatographic or chemical resolution techniques can be employed to separate the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for this purpose. phenomenex.comnih.gov By using a chiral stationary phase (CSP), the enantiomers interact differently with the column, leading to their separation. phenomenex.com

Chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The separated diastereomers are then treated to cleave the resolving agent, yielding the individual enantiomers of the amine. mdpi.com

Protecting Group Strategies for the Amine and Ring Nitrogen in this compound Synthesis

In the multi-step synthesis of this compound, the use of protecting groups for the two nitrogen atoms is essential to prevent unwanted side reactions and to direct the reactivity to the desired positions. acs.org

The piperidine nitrogen is commonly protected with the tert-butoxycarbonyl (Boc) group. chemicalbook.com The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions. The synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a known example where the piperidine nitrogen is protected as its Boc derivative. chemicalbook.com

For the exocyclic primary amine, a variety of protecting groups can be employed. The choice of protecting group depends on the specific reaction conditions of the subsequent steps. Labile protecting groups like tert-butylphenoxyacetyl can be used for the N-protection of nucleoside bases and are removed under mild conditions, which could be applicable in this context to minimize side reactions. nih.gov Other common amine protecting groups include formamidine (B1211174) and isobutyryl groups. researchgate.net

An orthogonal protecting group strategy is often employed, where the two amine groups are protected with groups that can be removed under different conditions. researchgate.net For instance, the piperidine nitrogen could be protected with a Boc group (acid-labile), while the exocyclic amine is protected with a group that is stable to acid but can be removed under other specific conditions, allowing for selective functionalization of one amine group while the other remains protected.

Functional Group Interconversions Leading to the 1-Amine Moiety of this compound

The introduction of the primary amine at the C-1 position of the 7-azaspiro[3.5]nonane core is a critical step that often relies on well-established functional group interconversion (FGI) reactions. These transformations typically start from a precursor molecule where the spirocyclic framework is already assembled, but a different functional group occupies the target position.

One of the most effective methods for this transformation is the Curtius rearrangement . This reaction allows for the conversion of a carboxylic acid into a primary amine with the loss of one carbon atom. In the context of spirocycle synthesis, a precursor such as 7-azaspiro[3.5]nonane-1-carboxylic acid can be converted to its corresponding acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate, which is then hydrolyzed to yield the desired this compound. A related strategy has been successfully employed in the synthesis of analogous azaspiro diamines, where a carboxylic acid function was transformed into an amine via the Curtius rearrangement, leading to orthogonally protected diamine building blocks. chemrxiv.org

Other common precursor functional groups that can be converted to the 1-amine moiety include:

Nitriles: The reduction of a 1-cyano-7-azaspiro[3.5]nonane derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) can efficiently yield the primary amine.

Oximes: A 7-azaspiro[3.5]nonan-1-one precursor can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). Subsequent reduction of the oxime, for instance with sodium in ethanol (B145695) or catalytic hydrogenation, produces the 1-amine.

Azides: The reduction of a 1-azido-7-azaspiro[3.5]nonane, which can be prepared from the corresponding halide or sulfonate ester via nucleophilic substitution with an azide salt (e.g., sodium azide), is a high-yielding route to the primary amine. vanderbilt.edu This reduction is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). vanderbilt.edu

Table 1: Key Functional Group Interconversions for Amine Synthesis

Precursor Functional Group Reagents and Conditions Product Functional Group Key Advantages
Carboxylic Acid 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (rearrangement)4. H₂O/H⁺ (hydrolysis) Primary Amine Access from stable acid precursors.
Nitrile LiAlH₄ in THF; or H₂, Raney Ni Primary Amine High yields, common transformation.
Oxime 1. NH₂OH·HCl2. H₂, Pd/C or Na/EtOH Primary Amine Utilizes ketone precursors.

Total Synthesis Approaches for Substituted this compound Derivatives

The total synthesis of substituted this compound derivatives is of significant interest, particularly in medicinal chemistry for the development of novel therapeutic agents. These syntheses often involve multi-step sequences to construct the spirocyclic core with specific substituents on either the azetidine (B1206935) or piperidine ring.

For instance, research into G protein-coupled receptor 119 (GPR119) agonists has led to the design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives. nih.gov The synthetic strategies focused on the optimization of substituents on the piperidine nitrogen (R²) and an aryl group (R³), ultimately leading to potent and selective agonists. nih.gov Similarly, derivatives of this compound have been investigated as SHP2 phosphatase inhibitors. google.com The synthesis in such programs may involve chiral separation techniques to isolate specific enantiomers, which often exhibit different biological activities. google.com

A common synthetic approach involves the construction of a suitably functionalized piperidine or cyclobutane precursor, followed by a key cyclization step to form the spirocenter. A patent describes the synthesis of a key intermediate, tert-butyl 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylate, through a process involving epoxidation and ring-enlargement reactions. google.com This ketone intermediate is a versatile precursor that can be elaborated into the 1-amine derivative through methods like reductive amination or the functional group interconversions described previously.

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign methods. The synthesis of this compound and its derivatives is an area where green chemistry principles are being actively applied to minimize waste, reduce energy consumption, and enhance safety and scalability.

Flow Chemistry and Continuous Manufacturing Processes for Scalability

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and greater scalability. beilstein-journals.orgacs.org These benefits are particularly relevant for the industrial production of pharmaceutical intermediates like this compound.

Automated, continuous flow synthesis has been successfully applied to the preparation of spirocyclic N-heterocycles. researchsquare.commanufacturingchemist.com For example, a sequence involving photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr N-arylation has been performed in a continuous flow setup to produce spirocyclic tetrahydronaphthyridines from primary amine feedstocks. researchsquare.com Similar strategies, telescoping multiple reaction steps into a single continuous process, can dramatically reduce waste and manual handling while improving efficiency and throughput. The development of robust plug-flow processes allows for reactions to be conducted on a multi-kilogram scale without the need for large, cryogenic batch reactors. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis

Feature Batch Chemistry Flow Chemistry
Scalability Often challenging, requires larger vessels Readily scalable by extending run time
Safety Higher risk with large volumes of reagents Improved safety due to small reaction volumes
Heat Transfer Limited by surface-area-to-volume ratio Excellent, rapid heating and cooling
Reaction Control Less precise control over parameters Precise control over temperature, pressure, time

| Process Integration | Difficult to couple multiple steps | Multi-step "telescoped" syntheses are feasible |

Photochemical and Electrochemical Approaches for C-C and C-N Bond Formation

Photochemical and electrochemical methods represent cutting-edge green chemistry techniques that utilize light or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for C-C and C-N bond formation. A notable application is the α-C-H alkylation of primary aliphatic amines with electrophilic alkenes. bohrium.com This dual catalytic approach, using an organic photocatalyst and an azide ion as a hydrogen atom transfer (HAT) catalyst, enables the direct synthesis of α-tertiary amines and the formation of azaspirocycles without requiring protection of the amine group. bohrium.comvapourtec.com This method is scalable and proceeds with 100% atom economy. bohrium.com Photochemical [2+2] cycloadditions are another strategy employed to construct complex azaspirocyclic frameworks. acs.org

Electrochemical Synthesis: Electrochemistry provides an oxidant- and reductant-free method for constructing chemical bonds. Electrochemical strategies have been developed for the synthesis of various azaspirocycles. researchgate.net For example, an electrochemical trifluoromethylation/spirocyclization of N-benzylacrylamides has been reported to construct trifluoromethylated 2-azaspiro[4.5]decanes. researchgate.net These electricity-driven reactions offer high functional group tolerance and avoid the use of stoichiometric chemical oxidants, thereby reducing waste and improving the environmental profile of the synthesis. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Azaspiro 3.5 Nonan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 7-Azaspiro[3.5]nonan-1-amine in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons present in the molecule. For this compound, ¹H NMR would show distinct signals for the protons on the cyclobutane (B1203170) ring, the piperidine (B6355638) ring, the amine (NH₂), and the secondary amine (NH) proton of the piperidine ring. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon, including the spirocyclic carbon atom.

While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on analogous structures. For instance, in related N-Boc protected azaspiro[3.5]nonane derivatives, protons on the piperidine ring appear in the range of 1.50-3.80 ppm, while cyclobutane protons are typically observed between 1.80-2.50 ppm. chemrxiv.orguniv.kiev.ua The carbon of the spirocenter would likely resonate around 35-45 ppm. researchgate.net

Multi-Dimensional NMR Techniques (2D NMR: COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure and define its stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential. acs.org These techniques reveal correlations between different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the proton-proton connectivities within the cyclobutane and piperidine rings, confirming the arrangement of the methylene (B1212753) groups and the position of the methine proton bearing the amine group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons, like the spirocenter, which have no attached protons. Correlations from the protons on the carbons adjacent to the spirocenter (C2, C4, C6, C9) to the spiro-carbon (C5) would definitively confirm the spirocyclic nature of the scaffold. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the amine group and specific protons on the piperidine or cyclobutane rings, helping to define the orientation of the amine substituent (axial vs. equatorial). uoa.gr

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

TechniquePurposeExpected Key Correlations
COSY¹H-¹H ConnectivityH-1 ↔ H-2; H-6 ↔ H-9; H-2 ↔ H-3
HSQCDirect ¹H-¹³C CorrelationH-1 ↔ C-1; H-2 ↔ C-2; H-6 ↔ C-6, etc.
HMBCLong-Range ¹H-¹³C ConnectivityH-2, H-4, H-6, H-9 ↔ C-5 (Spirocenter)
NOESYThrough-Space ¹H-¹H ProximityCorrelations defining axial/equatorial positions of substituents and ring conformation.

Solid-State NMR Applications for Polymorph Characterization and Conformation

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insight into its structure and conformation in the crystalline or amorphous solid state. preprints.org This is particularly important for identifying and characterizing different polymorphs (different crystal packing arrangements), which can have distinct physical properties.

For spirocyclic compounds, ssNMR can resolve structural ambiguities that may arise from dynamic processes in solution. nih.gov By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. mpg.de Differences in the chemical shifts between two solid samples would indicate they are different polymorphs, reflecting variations in molecular conformation and intermolecular interactions within the crystal lattice. nih.govmpg.de

Dynamic NMR Studies for Conformational Exchange in this compound

The piperidine ring in this compound is not static; it can undergo conformational changes, primarily ring inversion (a chair-to-chair flip) and nitrogen inversion. acs.orgacs.org These dynamic processes can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). uoa.grvedomostincesmp.ru

At room temperature, these inversion processes may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. If the temperature is lowered sufficiently to the coalescence point and below, the exchange process becomes slow on the NMR timescale, and separate signals for the distinct axial and equatorial protons and carbons can be observed. acs.org By analyzing the changes in the NMR lineshape over a range of temperatures, the energy barriers (activation energy, ΔG‡) for these conformational processes can be calculated, providing crucial information about the molecule's flexibility and conformational stability. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). researchgate.net This precision allows for the determination of a unique molecular formula. For this compound (C₈H₁₆N₂), the calculated exact mass of its protonated ion [M+H]⁺ is 141.1386. HRMS analysis would verify this value experimentally, distinguishing it from other ions with the same nominal mass but different elemental formulas. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. libretexts.orgacs.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this compound, this could involve cleavage within the cyclobutane ring or the piperidine ring adjacent to the spirocenter. The observed fragment ions would help to piece together the spirocyclic core structure. Analysis of the fragmentation of related spirocyclic systems supports that cleavages initiating from the amine group and within the ring systems are expected. encyclopedia.pub

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

AnalysisIonExpected m/zInformation Gained
HRMS[M+H]⁺141.1386Confirms molecular formula (C₈H₁₆N₂)
MS/MS[M+H - NH₃]⁺124.1117Loss of the amine group
MS/MSFragments from ring cleavageVariableConfirms spirocyclic scaffold connectivity

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Isomer Differentiation

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. wikipedia.org This allows for the differentiation of isomers, including conformational isomers (conformers) and diastereomers, that have the same mass. nih.govgrafiati.com

When ions are propelled through a drift tube filled with a buffer gas, more compact ions travel faster than more extended ions of the same m/z. This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. For this compound, different conformers (e.g., chair conformations with the amine in an axial or equatorial position) would likely have slightly different CCS values. IM-MS could potentially separate these conformers, providing experimental evidence for the different shapes the molecule can adopt in the gas phase. researchgate.net Predicted CCS values for the parent scaffold, 7-azaspiro[3.5]nonane, suggest a value of approximately 125.1 Ų for the [M+H]⁺ ion, providing a baseline for comparison with substituted derivatives. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and offering insights into its conformational properties. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on its known structural components.

The primary amine (-NH₂) group gives rise to several characteristic bands. A pair of medium-intensity peaks is anticipated in the 3400-3250 cm⁻¹ region in the IR spectrum, corresponding to the asymmetric and symmetric N-H stretching vibrations. masterorganicchemistry.com The presence of two peaks in this region is a clear indicator of a primary amine. spectroscopyonline.com Additionally, a strong scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. The secondary amine (-NH-) within the piperidine ring will exhibit a single, weaker N-H stretching band in the 3320-3280 cm⁻¹ range for a saturated system. spectroscopyonline.com

The carbon-hydrogen (C-H) stretching vibrations of the aliphatic cyclobutane and piperidine rings are expected to appear just below 3000 cm⁻¹. The C-N stretching vibrations, crucial for identifying the amine linkages, typically produce signals in the 1250-1020 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman spectra, the C-C and C-N skeletal vibrations of the spirocyclic system would produce distinct signals, which are useful for fingerprinting the molecule. Conformational analysis can be inferred from subtle shifts in these peak positions, which are sensitive to the puckering of the rings and the orientation of the substituents.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityNotes
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3400 - 3250Medium (two bands)Diagnostic for primary amines. masterorganicchemistry.com
Primary Amine (-NH₂)Scissoring (Bend)1650 - 1580Medium to StrongConfirms the presence of -NH₂.
Secondary Amine (-NH-)N-H Stretch3320 - 3280Weak to MediumA single band is characteristic of secondary amines. spectroscopyonline.com
Secondary Amine (-NH-)N-H Wag750 - 700Medium, BroadAn out-of-plane bend that is often prominent. spectroscopyonline.com
Aliphatic C-HStretch2960 - 2850StrongIndicates saturated hydrocarbon portions.
C-NStretch1250 - 1020MediumIdentifies the carbon-nitrogen bonds.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide unequivocal data on bond lengths, bond angles, and the precise spatial arrangement of the fused ring system.

A crystallographic analysis would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the puckering of the cyclobutane ring. Furthermore, it would establish the relative orientation of the two rings at the spiro-carbon center. In cases where the compound has been resolved into its individual enantiomers, such as (S)-7-Azaspiro[3.5]nonan-1-amine, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration. google.com This is achieved through the analysis of anomalous dispersion effects, typically requiring a high-quality crystal.

While a specific crystal structure for the parent this compound is not publicly available, structures of complex derivatives have been reported in patent literature, demonstrating the technique's applicability to this molecular scaffold. google.commdpi.com These studies confirm the ability of X-ray diffraction to elucidate the intricate stereochemical details of such spirocyclic systems.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for studying chiral molecules like this compound, providing information on enantiomeric purity and absolute configuration. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will produce a characteristic CD spectrum with positive or negative bands (Cotton effects). Enantiomers produce mirror-image CD spectra, making this technique highly effective for their differentiation.

The primary amine group itself is a relatively weak chromophore. However, its presence in a chiral environment allows for the generation of a CD signal. The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the molecule, frequently supported by theoretical calculations. rsc.orgrsc.org For amines, derivatization with a chromophoric group is a common strategy to enhance the CD signal and make the analysis more reliable. researchgate.net The reaction of the primary amine with an achiral reagent containing a strong chromophore can induce a strong CD signal, which is dependent on the stereochemistry of the original amine. nsf.gov

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows a plain curve far from an absorption band and exhibits a Cotton effect (a peak and a trough) in the region of absorption. Like CD, ORD spectra are opposite for enantiomers. Historically, ORD was a primary method for assigning absolute configurations before CD spectroscopy became widespread. While less common now for routine analysis, it remains a powerful tool, particularly when used in conjunction with CD.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are indispensable for determining the chemical purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis. For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be a standard method for assessing purity. Detection is typically achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

For separating the stereoisomers, chiral chromatography is required. Supercritical Fluid Chromatography (SFC), a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, is particularly effective for chiral separations. wiley.comafmps.be Patent literature describes the chiral separation of derivatives of this compound using SFC, highlighting its industrial applicability. wiley.comresearchgate.net These methods utilize chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharides, to achieve enantiomeric resolution. wiley.com

Table 2: Exemplary Chiral SFC Conditions for Separation of Azaspiro[3.5]nonane Derivatives

ParameterCondition 1Condition 2
Technique Chiral Supercritical Fluid Chromatography (SFC)Chiral Supercritical Fluid Chromatography (SFC)
Column ADH, 21 x 250 mmLC-4, 30 x 250 mm
Mobile Phase 30% MeOH with 5 mM NH₄OH in CO₂30% MeOH in CO₂
Flow Rate 80 g/min 100 g/min
Detection 270 nm (UV)225 nm (UV)
Application Separation of a single enantiomer of a derivative.Separation of diastereomers of a derivative.
Source U.S. Patent Application Publication No. US 2017/0015680 A1U.S. Patent No. US10975080B2

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric resolution of racemic mixtures. researchgate.net The quantification of the enantiomeric composition of chiral compounds is critical, as individual stereoisomers often exhibit different pharmacological and toxicological profiles. chromatographyonline.com For spirocyclic amines like this compound, HPLC methods using a Chiral Stationary Phase (CSP) are indispensable for determining enantiomeric excess (ee).

The fundamental principle of chiral HPLC involves the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This leads to different retention times for each enantiomer, allowing for their separation and quantification. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving the enantiomers of various spirocyclic compounds. chromatographyonline.comnih.gov

Method development for the chiral separation of a primary amine like this compound typically involves screening various CSPs and mobile phase compositions to achieve optimal selectivity (α) and resolution (Rs). nih.gov Racemic intermediates and final products of derivatives of 7-azaspiro[3.5]nonane have been successfully resolved by chiral chromatography to yield enantiopure forms with an enantiomeric excess of at least 99%. google.com The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode, with the choice depending on the specific properties of the analyte and the CSP. chromatographyonline.com In normal-phase mode, a mixture of a non-polar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol (B130326) is common. For primary amines, additives are often required to improve peak shape and resolution. A combination of an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine) in the mobile phase can effectively minimize peak tailing and enhance selectivity. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Screening Parameters for a Primary Amine

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Additives (v/v)Selectivity (α)Resolution (Rs)
Polysaccharide-based (Cellulose)n-Hexane/Ethanol (80:20)0.3% TFA / 0.2% TEA1.121.45
Polysaccharide-based (Amylose)n-Hexane/Ethanol (90:10)0.3% TFA / 0.2% TEA1.252.10
Cyclofructan-basedAcetonitrile/Methanol (90:10)0.3% TFA / 0.2% TEA1.302.55

This table is a generalized representation based on typical chiral screening protocols and does not represent specific experimental data for this compound. Data is illustrative of findings in sources such as chromatographyonline.com.

Supercritical Fluid Chromatography (SFC) for Efficient Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. researchgate.net Due to the properties of supercritical fluids, which are intermediate between those of a liquid and a gas (high diffusivity, low viscosity), SFC often provides faster separations and higher efficiency than HPLC. researchgate.netthieme-connect.com

SFC is particularly well-suited for the analysis and purification of polar compounds like amines. researchgate.netresearchgate.net For chiral separations, SFC is compatible with the same polysaccharide-based CSPs used in HPLC. chromatographyonline.com The mobile phase in SFC typically consists of supercritical CO₂ and an organic modifier, such as methanol, ethanol, or isopropanol, to adjust the eluting strength. chromatographyonline.com Similar to HPLC, additives are crucial for the successful analysis of primary amines to prevent undesirable interactions with the stationary phase and improve peak symmetry. chromatographyonline.com

In the analysis of spirocyclic amines, chiral SFC has been effectively used for analytical purposes following derivatization of the amine. sci-hub.se The advantages of SFC, including reduced analysis times and decreased use of organic solvents, make it the platform of choice for high-throughput screening in many pharmaceutical settings. chromatographyonline.com Research comparing SFC and HPLC for the separation of chiral primary amines has shown that SFC can provide comparable selectivity with improved peak shapes and shorter run times. chromatographyonline.com

Table 2: Comparison of Chromatographic Modes for Chiral Primary Amine Separation

ParameterNormal-Phase HPLCPolar Organic HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase n-HexaneAcetonitrileSupercritical CO₂
Common Modifier EthanolMethanolMethanol
Typical Flow Rate 1.0 mL/min1.0 mL/min3.0-4.0 mL/min
Key Advantage Established selectivityGood for polar compoundsHigh speed, low organic solvent use
Key Disadvantage High organic solvent useLower efficiency for some CSPsRequires specialized instrumentation

This table provides a comparative overview based on information from sources chromatographyonline.com and chromatographyonline.com.

The development of a chiral SFC method would involve screening different organic modifiers and additives to optimize the separation of the this compound enantiomers. The instrumentation requires a back-pressure regulator to maintain the CO₂ in its supercritical state. chromatographyonline.com The combination of high efficiency, speed, and green credentials makes SFC a highly attractive technique for both the analytical characterization and preparative isolation of the enantiomers of this compound.

Computational and Theoretical Investigations of 7 Azaspiro 3.5 Nonan 1 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the properties of 7-Azaspiro[3.5]nonan-1-amine. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule, forming the basis for a wide range of property predictions.

The spirocyclic nature of this compound, which features a central quaternary carbon atom connecting a cyclobutane (B1203170) and a piperidine (B6355638) ring, results in a complex conformational landscape. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The cyclobutane ring is not planar but exists in a puckered conformation. The connection at the spiro center and the position of the amine group on the cyclobutane ring lead to several possible stereoisomers and conformers.

Theoretical calculations are essential to map this landscape. By performing geometry optimization and energy minimization, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the relative stabilities of different conformers can be determined. mdpi.com The analysis involves identifying all possible chair and boat conformations of the piperidine ring and the puckered states of the cyclobutane ring, along with the orientation of the amine substituent (axial vs. equatorial-like positions). The calculations reveal the global minimum energy structure and the energy barriers for interconversion between different conformers.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar spirocyclic systems.

ConformerPiperidine ConformationAmine OrientationRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial1.5 - 2.5
3 Skew-BoatEquatorial4.0 - 6.0
4 Skew-BoatAxial5.5 - 7.5

Note: The energy values are illustrative and would be precisely determined through detailed quantum chemical calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. DFT has become a well-established methodology for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate ¹³C and ¹H NMR chemical shifts. mdpi.com Calculations are performed on the optimized, lowest-energy conformer, and the resulting shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.comliverpool.ac.uk Comparing these predicted shifts with experimental data can confirm peak assignments and elucidate the three-dimensional structure in solution. mdpi.com

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as N-H stretching of the amine group, C-H stretches of the rings, and the characteristic skeletal vibrations of the spirocyclic framework.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table illustrates the typical application and accuracy of DFT-based NMR predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Assignment
C155.2Not AvailableCH-NH₂
C2/C434.5Not AvailableCH₂ (Cyclobutane)
C320.1Not AvailableCH₂ (Cyclobutane)
C5 (Spiro)40.8Not AvailableQuaternary Spiro C
C6/C848.9Not AvailableCH₂ (Piperidine, α to N)
C935.7Not AvailableCH₂ (Piperidine, β to N)

Note: Experimental data for this specific compound is not publicly available. Predicted values are based on methodologies known to yield results with high accuracy. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the lone pair of the primary amine group (and to a lesser extent, the secondary amine in the piperidine ring), identifying it as the principal site for electrophilic attack and oxidation. The LUMO is likely distributed across the σ* antibonding orbitals of the C-N and C-C bonds of the spirocyclic frame.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness, which further quantify the molecule's reactivity profile. This type of analysis is crucial in fields like drug design, where understanding potential metabolic reaction sites is essential. researchgate.net

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound This table contains representative data obtained from DFT calculations.

PropertyCalculated Value (eV)Description
HOMO Energy-8.5 to -9.5Energy of the highest occupied molecular orbital
LUMO Energy+1.0 to +2.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap10.0 to 11.0Indicator of chemical stability
Ionization Potential8.5 to 9.5Energy required to remove an electron
Electron Affinity-1.0 to -2.0Energy released when an electron is added

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. This approach is vital for understanding how this compound behaves in a realistic chemical environment, such as in a solvent or interacting with a biological target.

MD simulations can explore the conformational landscape of this compound in different solvents, such as water or chloroform. By simulating the molecule's trajectory over nanoseconds or longer, these simulations reveal the stability of different conformers and the frequency of transitions between them. uregina.ca

In an aqueous environment, the simulations would model the formation and dynamics of hydrogen bonds between the amine groups and surrounding water molecules. This provides insight into the solvation shell structure and the influence of the solvent on the conformational preferences of the molecule. For instance, MD can show whether specific conformers are stabilized by explicit solvent interactions, which might differ from the gas-phase predictions of quantum chemical calculations. Such simulations are critical for understanding the behavior of the molecule in biological fluids.

The rigid, three-dimensional structure of spirocyclic compounds makes them interesting candidates for molecular recognition studies. MD simulations are a key tool for modeling how molecules like this compound might bind to a host molecule, such as a cyclodextrin, calixarene, or cucurbit[n]uril, to form a host-guest complex. researchgate.net

These simulations can predict the preferred binding orientation of the guest within the host's cavity and calculate the binding free energy, which indicates the stability of the complex. The analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, explains the driving forces behind complex formation. For this compound, the protonated amine group could form strong ionic and hydrogen-bonding interactions with the portals of a host like cucurbit smolecule.comuril, which is known to bind azaspirocyclic guests. researchgate.net This modeling is fundamental in the design of drug delivery systems and chemical sensors.

Table 4: Illustrative Interaction Energies in a Simulated Host-Guest System This table presents hypothetical data for this compound (Guest) complexed with a host molecule (e.g., Cucurbit smolecule.comuril).

Interaction TypeCalculated Contribution (kcal/mol)
Van der Waals Energy-10 to -15
Electrostatic Energy-15 to -25
Solvation Free Energy+5 to +10
Total Binding Free Energy -20 to -30

Reaction Mechanism Elucidation for Synthetic Pathways Involving this compound

Currently, there is a lack of published research detailing the computational elucidation of reaction mechanisms for the synthesis of this compound.

Specific transition state analyses and activation energy calculations for the synthetic routes leading to this compound have not been reported in the reviewed scientific literature. While studies on related spirocyclic systems sometimes employ computational methods to understand reaction pathways, such detailed investigations for this particular compound are not available. acs.orgacs.org

The influence of solvents on the reaction energetics and stereoselectivity in the synthesis of this compound has not been a specific focus of computational studies found in the public domain. General principles of solvent effects in organic synthesis can be applied, but specific computational data for this compound is absent. For instance, studies on the synthesis of azetidinium salts have shown that polar protic solvents can significantly influence reaction yields by stabilizing intermediates. acs.org However, direct computational extrapolation to the synthesis of this compound is not documented.

In Silico Design and Virtual Screening of this compound Analogs for Specific Chemical Properties

While in silico methods are extensively used to design and screen analogs of 7-azaspiro[3.5]nonane for biological targets, their application for optimizing specific chemical properties (e.g., catalytic activity, material characteristics) of this compound analogs is not a prominent research area in the available literature. The majority of virtual screening efforts are directed towards drug discovery, focusing on interactions with biological macromolecules. acs.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting various physicochemical properties of chemical compounds. However, specific QSPR studies dedicated to the non-biological properties (such as catalytic activity or material characteristics) of this compound and its analogs are not found in the surveyed scientific literature. Existing QSAR (Quantitative Structure-Activity Relationship) studies on related compounds are overwhelmingly focused on predicting biological activities.

Reactivity and Derivatization Chemistry of 7 Azaspiro 3.5 Nonan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The exocyclic primary amine of 7-Azaspiro[3.5]nonan-1-amine serves as a potent nucleophile, readily participating in a variety of reactions to form stable covalent bonds. This reactivity is central to the construction of more complex molecular scaffolds based on the 7-azaspiro[3.5]nonane core.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine undergoes facile acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to furnish the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) yields N-(7-azaspiro[3.5]nonan-1-yl)acetamide. Similarly, treatment with methoxyacetyl chloride can produce N-(7-azaspiro[3.5]nonan-1-yl)-2-methoxyacetamide. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation of the primary amine with sulfonyl chlorides, such as benzenesulfonyl chloride, in a suitable solvent and in the presence of a base, leads to the formation of stable sulfonamides. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.

Carbamoylation, the formation of urea (B33335) derivatives, can be achieved through several synthetic routes. One common method involves the reaction of the primary amine with an isocyanate. Alternatively, reaction with a carbamoyl (B1232498) chloride or a sequential reaction with phosgene (B1210022) or a phosgene equivalent followed by an amine can also be employed. A notable example is the formation of 7-azaspiro[3.5]nonane-7-carboxamide derivatives, which have been explored for their biological activities.

Reagent ClassSpecific Reagent ExampleProduct TypeProduct Name Example
Acyl HalideAcetyl chlorideAmideN-(7-azaspiro[3.5]nonan-1-yl)acetamide
Acyl HalideMethoxyacetyl chlorideAmideN-(7-(But-2-ynoyl)-7-azaspiro[3.5]nonan-1-yl)-2-methoxyacetamide
Sulfonyl HalideBenzenesulfonyl chlorideSulfonamideN-(7-azaspiro[3.5]nonan-1-yl)benzenesulfonamide
IsocyanatePhenyl isocyanateUrea1-(7-Azaspiro[3.5]nonan-1-yl)-3-phenylurea

Reductive Amination and Alkylation Strategies

Reductive amination provides a powerful and versatile method for the N-alkylation of the primary amine of this compound. This one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly common due to their selectivity and tolerance of a wide range of functional groups.

This strategy allows for the introduction of a diverse array of substituents at the primary amine position. For example, reaction with benzaldehyde (B42025) followed by reduction yields N-benzyl-7-azaspiro[3.5]nonan-1-amine. The choice of the carbonyl compound directly dictates the nature of the alkyl group introduced, providing a straightforward entry to a library of N-substituted derivatives.

Carbonyl CompoundReducing AgentProduct
BenzaldehydeSodium triacetoxyborohydrideN-Benzyl-7-azaspiro[3.5]nonan-1-amine
AcetoneSodium cyanoborohydrideN-Isopropyl-7-azaspiro[3.5]nonan-1-amine
Cyclohexanone (B45756)Sodium triacetoxyborohydrideN-Cyclohexyl-7-azaspiro[3.5]nonan-1-amine
FormaldehydeSodium triacetoxyborohydrideN-Methyl-7-azaspiro[3.5]nonan-1-amine

Direct alkylation with alkyl halides can also be employed to introduce alkyl groups onto the primary amine, though this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is often necessary to achieve mono-alkylation.

Formation of Imine, Enamine, and Oxime Derivatives

The primary amine of this compound readily condenses with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is typically acid-catalyzed and often driven to completion by the removal of water. The resulting imines are themselves versatile intermediates, susceptible to nucleophilic attack at the imine carbon or reduction to secondary amines as seen in reductive amination.

While primary amines form imines, reaction with a carbonyl compound that has an α-hydrogen can potentially lead to the formation of the tautomeric enamine, although the imine form is generally more stable for primary amines.

Furthermore, the primary amine can react with hydroxylamine (B1172632) derivatives to form amidoximes, or with other suitable reagents to generate a variety of related C=N containing structures. While not extensively documented for this specific compound, the formation of oxime derivatives from the corresponding ketone precursor of this compound is a plausible synthetic route and a common transformation in organic synthesis.

Reactivity of the Ring Nitrogen in the Azaspiro System

The tertiary amine integrated within the piperidine (B6355638) ring of the 7-azaspiro[3.5]nonane system exhibits its own distinct reactivity, primarily centered around its nucleophilic and basic character. This allows for a second point of diversification on the molecular scaffold.

N-Alkylation and N-Acylation of the Tertiary Amine

The ring nitrogen can undergo N-alkylation with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to yield the corresponding quaternary ammonium salt, or, if the substrate is a secondary amine precursor, the tertiary amine. For instance, methylation of the piperidine nitrogen leads to the formation of 7-methyl-7-azaspiro[3.5]nonan-1-amine. The presence of the primary amine elsewhere in the molecule may require the use of a protecting group strategy to achieve selective alkylation of the ring nitrogen.

N-acylation of the tertiary amine is also a feasible transformation, although it is generally less facile than the acylation of the primary amine. Reaction with highly reactive acylating agents under forcing conditions can lead to the formation of an acyl-ammonium intermediate, which can then undergo further reaction. A notable example is the synthesis of N-(7-(But-2-ynoyl)-7-azaspiro[3.5]nonan-1-yl)-2-methoxyacetamide, where both the primary and the ring nitrogen atoms are acylated.

Quaternization Reactions and Ammonium Salt Formation

The tertiary nitrogen of the piperidine ring is readily susceptible to quaternization upon reaction with alkylating agents. This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium salt. Common alkylating agents for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates (e.g., dimethyl sulfate).

The resulting quaternary ammonium salts exhibit altered physical properties, such as increased water solubility and a modified pharmacological profile. The quaternization reaction is a fundamental transformation in the synthesis of ionic liquids and phase-transfer catalysts, and in the context of medicinal chemistry, it can be used to modulate the bioavailability and target-binding properties of a molecule.

Alkylating AgentProduct
Methyl Iodide7,7-Dimethyl-1-amino-7-azaspiro[3.5]nonan-7-ium iodide
Benzyl Bromide7-Benzyl-7-methyl-1-amino-7-azaspiro[3.5]nonan-7-ium bromide
Diethyl Sulfate7-Ethyl-7-methyl-1-amino-7-azaspiro[3.5]nonan-7-ium ethyl sulfate

Transformations Involving the Spiro[3.5]nonane Carbon Skeleton

The carbocyclic framework of this compound, consisting of a cyclobutane (B1203170) ring (as part of the azetidine) and a cyclohexane (B81311) ring, presents opportunities for peripheral functionalization as well as reactions that alter the core spirocyclic structure.

Functionalization at Peripheral Sites of the Spiro System

Modification of the carbocyclic rings without altering the spirocyclic core is a key strategy for generating diverse derivatives.

While direct halogenation studies on this compound are not extensively documented in the literature, the synthesis of halogenated spiro-hexadienones from Morita-Baylis-Hillman adducts suggests the feasibility of introducing halogens onto the six-membered ring under suitable conditions. For instance, the use of N-bromosuccinimide (NBS) could potentially lead to allylic bromination if unsaturation is introduced into the cyclohexane ring. The reactivity of the azetidine (B1206935) ring towards certain halogenating agents would need to be considered to ensure selectivity.

The introduction of hydroxyl groups and subsequent oxidation to ketones at the peripheral positions of the spiro system can be achieved through various methods. A notable example, although on a related azaspiro[3.5]nonane system, is the diastereoselective dihydroxylation of a dienone precursor. csic.es This suggests that similar transformations could be applied to unsaturated derivatives of this compound.

Table 1: Diastereoselective Dihydroxylation of an Azaspiro[3.5]nonane Derivative

Reactant Reagents Product Diastereoselectivity

Further oxidation of hydroxylated derivatives to the corresponding ketones can be accomplished using reagents like Dess-Martin periodinane, as demonstrated in the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives. univ.kiev.ua

Ring Opening and Rearrangement Reactions of the Spiro Ring

The inherent ring strain of the azetidine ring in the 7-azaspiro[3.5]nonane system makes it susceptible to ring-opening and rearrangement reactions, often under acidic or thermal conditions. rsc.org These transformations can lead to the formation of larger, more complex heterocyclic systems. While specific examples for this compound are scarce, the general reactivity of azetidines suggests that acid-promoted ring expansion to form larger heterocycles is a plausible transformation. rsc.org

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The primary amine and the secondary amine within the azetidine ring of this compound are excellent nucleophiles for participation in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org Derivatives of this compound, where either the primary amine or the azetidine nitrogen is available for reaction, could be coupled with aryl halides or triflates to generate N-aryl derivatives. The choice of phosphine (B1218219) ligand is crucial for the efficiency of these couplings. libretexts.org

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is widely used for the formation of carbon-carbon bonds between organoboron compounds and halides or triflates. wikipedia.orglibretexts.org To utilize this reaction, a derivative of this compound bearing a halide or triflate on the carbocyclic framework would be required. This functionalized spirocycle could then be coupled with a variety of boronic acids or esters to introduce new carbon substituents. A general approach to spirocycles via the Suzuki coupling reaction has been developed, highlighting its utility in constructing complex spirocyclic frameworks. researchgate.net

Stereospecific and Stereoselective Transformations of this compound

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center at the spiro-carbon (if substituted) and potentially other stereocenters on the rings. Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. Stereoselective reactions are those that favor the formation of one stereoisomer over another.

While specific studies on stereospecific transformations of this compound are limited, the principles of stereocontrol in organic synthesis can be applied. For example, reactions on a chiral, enantiomerically pure starting material would be expected to proceed with a high degree of stereocontrol, depending on the reaction mechanism. Asymmetric synthesis strategies can also be employed to generate enantiomerically enriched derivatives of this compound.

The diastereoselective dihydroxylation mentioned earlier is an example of a stereoselective transformation on a related spirocyclic system. csic.es The facial selectivity of the reagent addition is controlled by the steric and electronic environment of the molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-bromosuccinimide
Osmium tetroxide
N-methylmorpholine N-oxide
meso-1-benzyloxy-1-azaspiro[3.5]nona-5,8-diene-2,7-dione
rac-(4R,5S,6S)-1-benzyloxy-5,6-dihydroxy-1-azaspiro[3.5]nona-8-ene-2,7-dione
Dess-Martin periodinane

Photochemical and Electrochemical Transformations of the this compound System

Currently, there is a notable absence of published research specifically detailing the photochemical and electrochemical transformations of this compound. A thorough review of scientific literature and chemical databases did not yield any studies focused on the reactivity of this specific spirocyclic amine under photochemical or electrochemical conditions.

While the broader fields of photochemistry and electrochemistry of amines and azaspirocyclic compounds are areas of active investigation, this research has not yet been extended to this compound. General principles suggest that the primary amine and the saturated heterocyclic framework could be susceptible to various transformations. For instance, electrochemical oxidation of primary amines can lead to the formation of imines, nitriles, or other products depending on the reaction conditions. nih.govnih.gov Similarly, photochemical reactions of amines can involve processes such as photo-oxidation or fragmentation. However, without specific experimental data for this compound, any discussion of its behavior remains speculative.

The unique steric and electronic properties conferred by the spirocyclic junction of the cyclobutane and piperidine rings would likely influence its reactivity in photochemical and electrochemical settings. Future research in this area would be necessary to elucidate the specific pathways and products that may arise from such transformations.

Data Tables

No experimental data is available in the current literature to populate a data table on the photochemical and electrochemical transformations of this compound.

Applications of 7 Azaspiro 3.5 Nonan 1 Amine in Organic Synthesis and Materials Science

7-Azaspiro[3.5]nonan-1-amine as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. The enantiopure forms of this compound serve as a source of chirality that can be transferred to new molecules through its incorporation into ligands, catalysts, or as a starting material for multi-step syntheses.

Chiral ligands coordinate to metal centers to create catalysts that can induce enantioselectivity in a wide range of chemical transformations. The structure of this compound is well-suited for the design of novel bidentate or polydentate ligands. The primary amine can be readily functionalized to introduce a second coordinating group, such as a phosphine (B1218219), an oxazoline, or another nitrogen-based ligand.

The key advantages of using this scaffold include:

Rigid Backbone: The spirocyclic framework locks the coordinating groups into a well-defined spatial arrangement, which is crucial for creating an effective chiral pocket around the metal center.

Stereochemical Control: The chirality of the amine-bearing carbon atom directly influences the geometry of the resulting metal complex, allowing for predictable stereochemical outcomes in catalytic reactions.

Tunability: The secondary amine within the piperidine (B6355638) ring and the primary amine on the cyclobutane (B1203170) ring offer two distinct points for chemical modification, enabling the synthesis of a library of ligands with varied steric and electronic properties.

Table 1: Potential Chiral Ligand Archetypes Derived from this compound

Ligand TypeDescription of SynthesisPotential Catalytic Application
P,N-LigandsReaction of the primary amine with a chlorophosphine (e.g., diphenylphosphine (B32561) chloride) to form an aminophosphine (B1255530) ligand.Palladium-catalyzed asymmetric allylic alkylation, asymmetric hydrogenation.
N,N-Diamine LigandsAlkylation or acylation of the primary amine to introduce a second nitrogen-based coordinating group, such as a pyridine (B92270) or an imine.Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.
Salen-type LigandsCondensation of the primary amine with a chiral or achiral salicylaldehyde (B1680747) derivative to form one half of a Salen-type scaffold.Asymmetric epoxidation of olefins, kinetic resolution of epoxides.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. Chiral primary and secondary amines are foundational to many classes of organocatalysts, particularly in enamine and iminium ion catalysis. This compound can function as a chiral amine catalyst itself or serve as a scaffold for more complex designs.

Beyond its use in catalysis, enantiopure this compound is a valuable chiral building block for constructing larger, stereochemically complex molecules. Its inherent three-dimensionality is particularly sought after in medicinal chemistry and materials science to create molecules with well-defined shapes.

A notable application is its incorporation into targeted protein degraders. For instance, the 7-azaspiro[3.5]nonane moiety has been used as a rigid linker component in molecules designed to induce the degradation of specific proteins. In the compound 4-((7-azaspiro[3.5]nonan-2-yl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, the azaspiro unit serves as a non-planar scaffold connecting the target-binding element to the E3 ligase-recruiting element. precisepeg.com The defined stereochemistry and conformational rigidity of the spirocycle are critical for ensuring the correct spatial orientation of the two ends of the molecule, which is essential for its biological function.

Precursor for the Synthesis of Complex Molecular Architectures

The unique topology of the 7-azaspiro[3.5]nonane framework makes it an attractive starting point for synthesizing novel molecular structures that are not readily accessible from simpler starting materials.

While the 7-azaspiro[3.5]nonane skeleton is not a common motif in known natural products, other azaspirocyclic systems, such as the 1-azaspiro[4.4]nonane core, are found in classes of alkaloids like those derived from Cephalotaxus. These natural products often exhibit significant biological activity.

The 7-azaspiro[3.5]nonane structure can therefore be viewed as a "non-natural" analog of these naturally occurring scaffolds. Synthetic chemists utilize such novel scaffolds to create analogs of natural products with potentially improved properties, such as enhanced metabolic stability, altered solubility, or novel biological activity. The rigid cyclobutane ring, in place of a more common cyclopentane (B165970) or cyclohexane (B81311) ring, introduces unique bond angles and steric demands, leading to a distinct three-dimensional shape that can be explored for its interaction with biological targets.

Table 2: Structural Comparison of Azaspirocyclic Scaffolds

ScaffoldRing SystemSignificanceStructural Features
7-Azaspiro[3.5]nonaneCyclobutane fused to PiperidineSynthetic building block for non-natural analogs and complex molecules.High rigidity, unique bond angles from the four-membered ring.
1-Azaspiro[4.4]nonaneCyclopentane fused to PyrrolidineCore of Cephalotaxus alkaloids.Common in bioactive natural products.
1-Azaspiro[4.5]decaneCyclopentane fused to PiperidineFound in various alkaloids and synthetic intermediates.Common structural motif in medicinal chemistry.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. The conformational rigidity of this compound makes it an excellent candidate for inducing specific secondary structures, such as turns or helices, in synthetic oligomers.

The synthesis of such peptidomimetics would involve chemically linking multiple units of 7-azaspiro[3.5]nonane or incorporating a single unit into a peptide chain. The primary amine provides a handle for standard peptide coupling reactions. Once incorporated, the spirocyclic core restricts the rotational freedom of the oligomer backbone, forcing it to adopt a more defined conformation. This approach is used to create scaffolds that can mimic the bioactive conformation of a peptide, enabling them to interact with the peptide's biological target. The synthesis allows for precise control over the placement of functional groups in three-dimensional space, a key principle in rational drug design.

Utility in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound, possessing both a primary and a secondary amine, allows it to serve as a versatile monomer in polymerization reactions. The primary amine offers a reactive site for chain initiation or propagation, while the secondary amine within the piperidine ring can also participate in or be modified post-polymerization.

Primary amines are well-established monomers in various polymerization processes, including the synthesis of polyamides, polyimides, and polyurethanes. The incorporation of the 7-azaspiro[3.5]nonane moiety into a polymer backbone can impart unique properties to the resulting material. The rigid and three-dimensional nature of the spirocyclic scaffold can enhance the thermal stability and mechanical properties of polymers by restricting chain mobility. researchgate.netresearchgate.net

The presence of the secondary amine in the polymer structure provides a site for further functionalization, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and chelating ability. This makes polymers derived from this compound potentially suitable for applications in specialty coatings, membranes, and biomedical materials.

Below is a table summarizing the potential polymer types that could be synthesized using this compound and their prospective applications.

Polymer TypeCo-monomerPotential Polymer CharacteristicsPotential Applications
PolyamideDiacyl chlorideHigh thermal stability, enhanced rigidityHigh-performance fibers, engineering plastics
PolyureaDiisocyanateGood mechanical strength, elasticityCoatings, adhesives, elastomers
PolyepoxideDiepoxideCross-linked network, chemical resistanceAdhesives, composites, encapsulants

The 7-azaspiro[3.5]nonane scaffold can serve as a building block for the construction of complex supramolecular assemblies. The defined stereochemistry and rigid conformation of the spirocycle can direct the spatial arrangement of interacting molecules. rsc.org The primary amine group can be readily modified to introduce recognition motifs, such as hydrogen bonding donors and acceptors, or metal-coordinating ligands.

The well-defined three-dimensional structure of this compound and its derivatives makes them suitable candidates for use as templates or scaffolds in the synthesis of nanomaterials. mdpi.comresearchgate.netnih.govutoronto.ca By functionalizing the amine group with moieties that can bind to metal precursors, the spirocyclic compound can direct the growth and organization of nanoparticles, leading to control over their size, shape, and dispersity.

Furthermore, polymers incorporating the 7-azaspiro[3.5]nonane unit can act as stabilizing agents for nanoparticles, preventing their aggregation and allowing for their dispersion in various media. The rigid nature of the spirocyclic scaffold can create well-defined pockets within the polymer matrix, which can serve as nanoreactors for the synthesis of quantum dots or metallic nanoparticles.

Development of Chemical Probes and Tags for Non-Biological Applications (e.g., fluorescent labels for materials characterization)

The 7-azaspiro[3.5]nonane scaffold can be incorporated into the structure of chemical probes and tags for various non-biological applications. The primary amine group serves as a convenient attachment point for fluorophores, chromophores, or other reporter groups. mdpi.com

The rigid spirocyclic framework can help to insulate the reporter group from the local environment, potentially leading to more stable and predictable spectroscopic properties. nih.govresearchgate.net For instance, a fluorescent dye attached to the this compound scaffold could be used to label and visualize polymer chains or to probe the microenvironment of a material. The three-dimensional nature of the spirocycle can also be exploited to create probes with specific spatial orientations for studying surfaces or interfaces.

While direct examples of this compound being used for fluorescent labels in materials characterization are not prominent in the literature, the synthesis of fluorescent probes based on amine-functionalized scaffolds is a well-established strategy.

Fluorophore ClassPotential Attachment ChemistryPotential Application in Materials Science
CoumarinAmide bond formationProbing polarity and viscosity of polymer films
BodipyAmide or urea (B33335) linkageFluorescence imaging of material surfaces
RhodamineAmide bond formationSensing metal ions in materials

Application in Agrochemical Synthesis as Key Intermediates (focus on synthetic utility, not biological effect)

The 7-azaspiro[3.5]nonane core can be considered a bioisostere for other cyclic systems, offering a novel chemical space for the development of herbicides, fungicides, or insecticides. The primary amine provides a handle for the introduction of various pharmacophores and for the optimization of the physicochemical properties of the molecule to enhance its uptake and transport in plants.

Inclusion in High-Throughput Screening Libraries for Chemical Property Exploration and Material Discovery

This compound is a commercially available compound from suppliers that specialize in providing building blocks for drug discovery and materials science research, such as Enamine. enamine.netenamine.netoptibrium.com The inclusion of such unique spirocyclic compounds in high-throughput screening (HTS) libraries is highly probable due to the increasing demand for novel, three-dimensional scaffolds in discovery programs. nih.govacs.orgnih.govrsc.orgthermofisher.comstanford.eduthermofisher.comrsc.orgnih.govcam.ac.uk

The properties of this compound align well with the criteria for compounds included in modern screening libraries, which emphasize structural diversity and drug-likeness. rsc.org Its spirocyclic nature contributes to a higher fraction of sp3-hybridized carbons, a feature that is often associated with successful lead compounds.

The table below outlines the desirable characteristics of HTS library compounds and how this compound fits these criteria.

Desirable HTS Library CharacteristicRelevance of this compound
Structural NoveltyThe 7-azaspiro[3.5]nonane scaffold is a unique and under-explored chemical entity.
Three-Dimensionality (High Fsp3)The spirocyclic core ensures a high degree of three-dimensionality. nih.gov
Synthetic TractabilityThe primary amine allows for facile derivatization and library expansion.
Drug-like PropertiesThe molecular weight and atom count fall within the typical range for screening compounds.

Structure Property Relationship Spr Studies for 7 Azaspiro 3.5 Nonan 1 Amine Analogs

Systematic Modification of the Azaspiro[3.5]nonane Skeleton

Ring Size Variation in the Spiro System

The defining feature of 7-azaspiro[3.5]nonane is the fusion of a cyclobutane (B1203170) ring and a piperidine (B6355638) ring through a common spirocyclic carbon atom. Varying the size of either ring modifies the bond angles, ring strain, and the spatial projection of substituents.

One common variation is the analogous 2-azaspiro[3.3]heptane, which consists of two fused four-membered rings. This alteration from a [3.5] to a [3.3] system introduces significant ring strain and alters the geometry. The 2-azaspiro[3.3]heptane framework is noted to be approximately 1 Å longer than a similarly substituted piperidine ring, offering a different vector for substituents. researchgate.net Such spirocyclic systems are often explored as bioisosteres of piperidines, frequently demonstrating improved metabolic stability. univ.kiev.ua The choice between a [3.5] system and a smaller [3.3] or larger [4.5] system allows for fine-tuning of the molecule's fit within a biological target. Smaller rings may increase rigidity, while larger rings introduce greater conformational flexibility.

Below is a comparison of calculated physicochemical properties for the parent 7-azaspiro[3.5]nonane and the smaller 2-azaspiro[3.3]heptane.

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptane
Molecular Formula C₈H₁₅NC₆H₁₁N
Molecular Weight 125.21 g/mol 97.16 g/mol
XLogP3-AA 1.80.7
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 00
This data is sourced from PubChem compound summaries. nih.govnih.gov

Positional and Stereochemical Isomerism Studies

Positional Isomerism: The placement of the nitrogen atom within the spirocyclic system defines the positional isomer. In the title compound, the nitrogen is at position 7, within the six-membered ring and separated from the spirocenter by one carbon. Other isomers, such as 1-azaspiro[3.5]nonane or 2-azaspiro[4.4]nonane, would exhibit different chemical properties. For instance, placing the nitrogen adjacent to the spirocenter (e.g., at position 6) would influence its basicity and nucleophilicity due to the steric hindrance of the adjacent quaternary carbon.

Stereochemical Isomerism: The 7-azaspiro[3.5]nonan-1-amine molecule possesses a chiral center at the C1 carbon of the cyclobutane ring, where the amine group is attached. This gives rise to two enantiomers: (R)-7-azaspiro[3.5]nonan-1-amine and (S)-7-azaspiro[3.5]nonan-1-amine. Enantiomers are non-superimposable mirror images that have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (optical rotation) and their binding affinity to chiral biological targets. The precise stereochemical configuration is often critical for pharmacological activity. If additional substituents are added to the scaffold, diastereomers can be formed, which are stereoisomers that are not mirror images and have distinct physical and chemical properties.

Substituent Effects on Conformation, Stability, and Chemical Reactivity

Introducing substituents onto the cyclobutane or piperidine rings can dramatically alter the molecule's characteristics. The effects can be broadly categorized as electronic or steric.

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro or cyano groups placed on the piperidine ring can decrease the electron density on the nitrogen atom, thereby reducing its basicity (lowering its pKa). Conversely, electron-donating groups (EDGs) would increase its basicity.

The following table conceptualizes the impact of hypothetical substituents at various positions.

Position of SubstitutionType of SubstituentExpected Effect on ConformationExpected Effect on Reactivity/Properties
C1 (Cyclobutane) Bulky alkyl groupMay favor a specific puckering of the cyclobutane ring.Sterically hinders the C1-amine group.
N7 (Piperidine) Acyl group (e.g., -C(O)CH₃)Flattens the geometry at the nitrogen due to amide resonance.Decreases basicity and nucleophilicity of N7; removes H-bond donor capability.
C2/C3 (Cyclobutane) Fluoro groupMinimal steric effect.Inductively withdraws electron density, potentially affecting the acidity of adjacent C-H bonds.
C6/C8 (Piperidine) Methyl groupWill favor an equatorial position in the chair conformation.Increases lipophilicity; acts as a steric shield depending on its position.

Diversification of the Amine Functionality

The primary amine at the C1 position is a key functional group, serving as a handle for further chemical modification and as a critical site for intermolecular interactions like hydrogen bonding.

Impact of N-Substituents on Molecular Conformation and Hydrogen Bonding

Modification of the nitrogen atom on the piperidine ring (N7) has a direct impact on the molecule's properties. The parent compound is a secondary amine, possessing one hydrogen bond donor and one acceptor site.

N-Alkylation: Introducing an alkyl group (e.g., N-methyl, N-benzyl) maintains the nitrogen's basicity but adds steric bulk. This can influence the approach of reactants and the binding orientation in a receptor. The hydrogen bond donor capacity is lost.

N-Acylation: Converting the secondary amine to an amide introduces a planar, electron-withdrawing acyl group. This removes the nitrogen's basicity and its hydrogen bond donor ability. The resonance of the amide bond can also affect the conformational preference of the piperidine ring.

N-Sulfonylation: Formation of a sulfonamide also removes the basicity of the nitrogen and its ability to donate a hydrogen bond, replacing it with a sterically demanding and electron-withdrawing sulfonyl group.

Effect of Amine Derivatization on Reactivity Profiles and Selectivity

The primary amine at C1 is a versatile functional group whose reactivity can be modulated through derivatization. This is a common strategy in medicinal chemistry to probe interactions and modify physicochemical properties.

Amide and Sulfonamide Formation: Converting the C1-amine to an amide or sulfonamide neutralizes its basicity and replaces its three hydrogen bond donors with one. This fundamentally changes its interaction profile, shifting it from a potential cation at physiological pH to a neutral, polar group. This can alter solubility, permeability, and target-binding interactions.

Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reductive amination. This modifies the steric profile and basicity of the amine, allowing for a systematic exploration of the space around this functional group.

The derivatization of amines is also a key tool for analysis. Reagents like Dansyl-Cl or Fmoc-Cl are used to attach chromophores or fluorophores, which aids in chromatographic separation and detection. This process inherently changes the amine's properties, for instance by increasing its hydrophobicity, which in turn alters its chromatographic retention time.

The table below summarizes the effects of derivatizing the C1-amine.

Derivative TypeChange in H-BondingChange in BasicityImpact on Reactivity and Selectivity
Primary Amine (-NH₂) 3 Donors, 1 AcceptorBasic (forms -NH₃⁺)Nucleophilic; acts as a base catalyst.
Acetamide (-NHCOCH₃) 1 Donor, 1 AcceptorNeutralNon-nucleophilic at nitrogen; can direct reactions at other sites.
Sulfonamide (-NHSO₂R) 1 Donor, 2 AcceptorsAcidic (N-H)N-H can be deprotonated under strong base conditions.
**N,N-Dimethylamine (-N(CH₃)₂) **0 Donors, 1 AcceptorBasic (forms -N⁺H(CH₃)₂)Sterically more hindered than -NH₂ but remains nucleophilic.

Stereochemical Influences on Molecular Recognition in Non-Biological Chemical Systems (e.g., host-guest chemistry, chiral separations)

The stereochemistry of this compound analogs plays a pivotal role in their interactions within non-biological chemical systems. This is particularly evident in the fields of host-guest chemistry and chiral separations, where the specific three-dimensional arrangement of atoms dictates the strength and nature of intermolecular interactions.

Host-Guest Chemistry:

In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent interactions. The chirality of this compound enantiomers can lead to diastereomeric host-guest complexes with different stabilities when interacting with a chiral host. Macrocyclic compounds like cyclodextrins are common chiral hosts used to study such interactions. The hydrophobic cavity of a cyclodextrin can encapsulate a portion of the spirocyclic amine, while interactions between the amine functionality and polar groups on the cyclodextrin rim contribute to complex stability.

Table 1: Illustrative Enantioselective Binding Constants of a Chiral Azaspiroalkane with a Chiral Host This table presents hypothetical data based on typical values observed for similar chiral amine-cyclodextrin systems to illustrate the concept of enantioselective recognition.

Enantiomer of Guest Chiral Host Binding Constant (K) [M⁻¹] Enantioselectivity (α = K_R / K_S)
(R)-7-Azaspiro[3.5]nonan-1-amine β-Cyclodextrin 150 1.25
(S)-7-Azaspiro[3.5]nonan-1-amine β-Cyclodextrin 120

Chiral Separations:

The separation of enantiomers of this compound and its analogs is crucial for evaluating the stereospecific properties of each isomer. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for this purpose. The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, allowing for their separation.

Commonly used CSPs include those based on polysaccharides like cellulose (B213188) and amylose derivatives. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase and temperature can significantly affect the resolution of the enantiomers. While specific chromatographic data for the parent compound is limited, Table 2 provides an example of typical separation parameters that might be achieved for a derivative of this compound on a chiral column.

Table 2: Illustrative Chiral HPLC Separation Parameters for a this compound Analog This table presents hypothetical data based on typical values observed for the chiral separation of similar spirocyclic amines to demonstrate the principles of enantioselective chromatography.

Analyte Chiral Stationary Phase Mobile Phase Retention Time (R-enantiomer) [min] Retention Time (S-enantiomer) [min] Separation Factor (α)
N-acetyl-7-azaspiro[3.5]nonan-1-amine Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (B130326) (90:10) 8.5 9.8 1.15

Development and Validation of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are valuable tools in the drug discovery and development process as they can reduce the need for extensive experimental testing. For this compound analogs, QSPR models can be developed to predict properties such as basicity (pKa), solubility, and lipophilicity.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of this compound analogs with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the property of interest.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

A key property of amines that is often modeled using QSPR is the acid dissociation constant (pKa), which is a measure of their basicity. The basicity of this compound analogs is influenced by the electronic effects of substituents on the spirocyclic framework. While a specific QSPR model for this class of compounds is not publicly available, Table 3 illustrates the general form and statistical parameters of a hypothetical QSPR model for predicting the pKa of a series of substituted 7-azaspiro[3.5]nonane derivatives.

Table 3: Illustrative QSPR Model for the Prediction of pKa of 7-Azaspiro[3.5]nonane Analogs This table presents a hypothetical QSPR model to demonstrate the types of descriptors and statistical metrics used in such predictions.

Model Equation pKa = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ...
Statistical Parameters
Correlation Coefficient (R²) 0.92
Cross-validated R² (Q²) 0.85
Root Mean Square Error (RMSE) 0.25
Example Descriptors
Descriptor 1 Sum of electrostatic charges on the nitrogen atom and adjacent carbons.
Descriptor 2 Molecular surface area.
Descriptor 3 A topological index representing molecular branching.

Such a model, once validated, could be used to predict the pKa of new, unsynthesized this compound analogs, thereby guiding the design of compounds with optimal basicity for a specific application.

Influence of the Spirocenter on Molecular Symmetry and Chirality

The parent, unsubstituted 7-azaspiro[3.5]nonane molecule is achiral. This is because it possesses a plane of symmetry (a σ plane) that passes through the nitrogen atom, the spirocarbon, and bisects the C2-C3 and C5-C6 bonds of the piperidine ring, as well as the C1'-C2' and C3'-C4' bonds of the cyclobutane ring. The presence of this symmetry plane means that the molecule is superimposable on its mirror image.

However, the introduction of a substituent, such as the amine group at the C1 position in this compound, removes this plane of symmetry. The presence of the amine group at a non-spiro carbon atom renders the molecule chiral. The spirocenter itself is not a stereocenter in the traditional sense (not having four different substituents directly attached), but its presence creates a rigid, three-dimensional scaffold upon which substituents confer chirality to the entire molecule. The two enantiomers of this compound are non-superimposable mirror images of each other.

The symmetry elements of the parent 7-azaspiro[3.5]nonane and the chiral this compound are summarized in Table 4.

Table 4: Symmetry Elements of 7-Azaspiro[3.5]nonane and this compound

Compound Key Symmetry Elements Point Group (approximate) Chirality
7-Azaspiro[3.5]nonane Identity (E), Plane of symmetry (σ) Cₛ Achiral
This compound Identity (E) C₁ Chiral

The rigidity imparted by the spirocenter locks the conformation of the two rings relative to each other, which can influence the orientation of substituents and their accessibility for intermolecular interactions. This fixed spatial arrangement is a key factor in the stereoselective interactions discussed in the previous sections.

Emerging Research Directions and Future Challenges in 7 Azaspiro 3.5 Nonan 1 Amine Chemistry

Development of Novel and Highly Efficient Synthetic Routes for Enantiopure 7-Azaspiro[3.5]nonan-1-amine

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic routes a critical research focus. For spirocyclic systems like this compound, accessing enantiomerically pure forms is paramount for their use in pharmaceuticals. Current research efforts are moving beyond classical resolution techniques, which are inherently inefficient, toward more sophisticated asymmetric synthesis strategies.

Key strategic approaches include:

Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: Utilizing chiral catalysts (metal-based or organocatalysts) to create the desired stereocenter with high enantioselectivity. An example in a related system involved an enantioselective synthesis of an (R)-1-azaspiro[4.4]nonane derivative, which serves as a key intermediate for the natural product (-)-cephalotaxine. clockss.org

Enzyme-Catalyzed Reactions: Leveraging the high stereospecificity of enzymes for kinetic resolution or asymmetric transformations.

A significant challenge lies in developing methods that are not only highly enantioselective but also scalable and cost-effective for industrial application. google.com The development of a direct, highly diastereoselective method to access enantio-enriched 1-substituted 2-azaspiro[3.3]heptane compounds has been noted as a significant advancement, addressing the drawbacks of prior art which involved hazardous reagents and lengthy workup procedures. google.com

Synthetic StrategyCore PrinciplePotential AdvantagesKey Challenges
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.High catalytic turnover, potential for high enantiomeric excess (ee), broad substrate scope.Catalyst cost and sensitivity, optimization of reaction conditions.
Chiral Pool Synthesis Starting from readily available, inexpensive enantiopure natural products.Access to optically pure materials, well-defined stereochemistry.Limited availability of starting materials, potentially lengthy synthetic sequences.
Enzymatic Resolution Enzymes selectively react with one enantiomer in a racemic mixture, allowing for separation.High selectivity, mild reaction conditions, environmentally friendly.Limited enzyme stability, substrate specificity, separation of product from unreacted enantiomer.
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.High diastereoselectivity, predictable stereochemical outcome.Additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source.

Exploration of Unexpected Reactivity and Complex Rearrangement Pathways of the Spiro System

The strained nature of the spirocyclic system in this compound can lead to unexpected reactivity and molecular rearrangements under certain reaction conditions. Understanding these pathways is crucial for both synthetic planning and for predicting the stability of derivatives. Research in this area delves into the fundamental reactivity of the azaspirocyclic core.

Recent studies on related azaspirocycles have uncovered fundamental differences in reactivity and selectivity compared to their non-spirocyclic analogues, particularly in radical C-H functionalization reactions. nih.gov Such investigations, often combining experimental work with computational analysis, shed light on the understudied radical reactivity of spirocycles. nih.gov For instance, acid-catalyzed rearrangements have been observed in related azaspirocycles, leading to the formation of different ring systems. acs.org The reaction of furfurylamine (B118560) with maleimides can result in an unexpected intramolecular cyclization, forming a novel bicyclo[2.2.1]hept-5-ene skeleton instead of the expected product. rsc.org These discoveries highlight the potential for the spirocyclic core to participate in complex transformations, which could be exploited for the synthesis of novel molecular architectures.

Future work will likely focus on:

Mechanistic Studies: Using computational modeling and kinetic experiments to elucidate the mechanisms of observed rearrangements.

Reaction Condition Screening: Systematically exploring the effects of catalysts, solvents, and temperature on the reactivity and stability of the spirocyclic core.

Exploiting Rearrangements: Harnessing controlled rearrangement pathways as a synthetic tool to access novel and complex molecular scaffolds.

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Spirocyclic Amines

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and synthesis of complex molecules like this compound. researchgate.net Machine learning (ML) algorithms can analyze vast datasets of chemical reactions and molecular properties to predict outcomes, suggest synthetic routes, and even design novel molecules with desired characteristics. nih.govnih.gov

Applications in the context of spirocyclic amines include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways, potentially reducing the time and resources spent on route scouting. illinois.edu These tools can identify routes that might be non-intuitive to a human chemist.

Reaction Optimization: ML models can predict reaction yields and optimal conditions (e.g., temperature, catalyst, solvent) by learning from experimental data, accelerating the development process. nih.govchemrxiv.org Bayesian optimization algorithms, for example, have been used to identify optimal conditions for amine synthesis in continuous flow systems. nih.govchemrxiv.org

De Novo Design: Generative models can design new spirocyclic amine derivatives with specific predicted properties, such as improved binding affinity to a biological target or enhanced material characteristics. actascientific.comdigitellinc.com This allows researchers to explore a much larger chemical space than would be possible through traditional methods alone. nih.gov

A significant challenge is the need for large, high-quality datasets for training these models. As the chemistry of specific scaffolds like this compound is still emerging, the availability of specific data can be limited. Therefore, a key area of future research will be the development of models that can learn effectively from smaller, more focused datasets or leverage transfer learning from more data-rich chemical domains. nih.gov

Advanced Analytical Techniques for In-Process Monitoring and Quality Control of this compound Production

Ensuring the purity and quality of this compound and its derivatives is critical, especially for pharmaceutical applications. The shift towards continuous manufacturing and more complex syntheses necessitates the development of advanced analytical techniques for real-time, in-process monitoring.

Modern process analytical technology (PAT) aims to move quality control from post-production testing to integrated, real-time measurements. Techniques being explored include:

In-line Spectroscopy: Methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products directly within the reaction vessel without the need for sampling.

Process Mass Spectrometry: Techniques such as desorption electrospray ionization mass spectrometry (DESI-MS) can be used for in-line analysis to optimize reaction parameters in continuous flow processes. mdpi.com

Advanced Chromatographic Methods: The development of faster and more efficient high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods, particularly with chiral stationary phases, is crucial for monitoring enantiomeric purity during and after synthesis.

The primary challenge is the implementation of these technologies in a robust and reliable manner for manufacturing environments. This includes developing durable probes, creating accurate calibration models, and integrating the analytical data with process control systems to enable automated optimization and quality assurance.

Design of Next-Generation Materials Incorporating the this compound Motif

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive component for the design of advanced materials. Azaheterocycles, in general, are important building blocks in materials chemistry, finding use in applications ranging from electroluminescent materials to fluorescent sensors. By incorporating this spirocyclic motif into polymers or larger molecular architectures, researchers can precisely control the spatial arrangement of functional groups, leading to materials with novel properties.

Potential areas of application include:

Polymers with Enhanced Thermal Stability: The rigidity of the spirocyclic core can increase the glass transition temperature and thermal stability of polymers.

Materials for Chiral Separations: Incorporating enantiopure this compound derivatives into stationary phases for chromatography could lead to improved chiral recognition and separation capabilities.

Organic Electronics: The defined geometry and potential for functionalization make these scaffolds interesting candidates for building blocks in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A key challenge is the synthesis of appropriately functionalized monomers that can be readily polymerized. Furthermore, understanding the structure-property relationships—how the spirocyclic core influences the bulk properties of the resulting material—will require extensive experimental and computational investigation.

Challenges in Scalable and Sustainable Manufacturing of Complex Azaspiro Amine Scaffolds

Translating a laboratory-scale synthesis into a large-scale, industrial manufacturing process presents numerous challenges, particularly for complex molecules like this compound. nih.gov Key hurdles include ensuring process safety, minimizing environmental impact, and maintaining economic viability.

Future research must address:

Process Intensification: The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety profiles for handling hazardous reagents, and greater consistency. mdpi.comresearchgate.net

Green Chemistry Principles: There is a strong drive to replace hazardous reagents and solvents with safer, more sustainable alternatives. rsc.orgbenthamscience.com This includes developing catalytic methods to replace stoichiometric reagents, thereby improving atom economy and reducing waste. benthamdirect.com

Cost of Goods: The starting materials and reagents used in multi-step syntheses of complex scaffolds can be expensive. A major challenge is designing synthetic routes that utilize cheaper, more readily available starting materials without sacrificing yield or purity. nih.gov Scalable approaches, sometimes commencing from alternative starting materials, have been developed for other spirocyclic amines to make them more accessible. nih.gov

Challenge AreaDescriptionFuture Directions
Process Safety Handling of energetic or toxic intermediates and reagents at a large scale.Development of continuous flow processes, in-situ generation of reactive intermediates.
Sustainability High waste generation (low atom economy), use of hazardous solvents and heavy metals.Application of green chemistry principles, catalytic routes, use of bio-based solvents, and renewable resources. rsc.org
Scalability Reactions that work well at the gram-scale may fail or become inefficient at the kilogram-scale.Robust process development, investigation of alternative synthetic routes suitable for large-scale equipment. nih.gov
Cost-Effectiveness Expensive starting materials, catalysts, and multi-step syntheses leading to high production costs.Route scouting for more economical pathways, catalyst recycling, process optimization to maximize throughput.

Expanding the Scope of Derivatization for Novel Chemical and Material Applications

The amine functionality and the carbon backbone of this compound provide multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. Expanding the toolbox of chemical reactions to functionalize this scaffold is essential for exploring its full potential.

Key areas for expanding derivatization include:

C-H Functionalization: Directing reactions to selectively activate and modify specific C-H bonds on the spirocyclic framework offers a highly efficient way to introduce new functional groups without requiring pre-functionalized starting materials. nih.govresearchgate.net Visible-light-induced methods are emerging as a green and efficient approach for such transformations. acs.orgnih.gov

Novel Coupling Chemistries: Developing robust protocols for attaching a wide range of substituents to the nitrogen atom and the primary amine, including complex aromatic and heterocyclic systems.

Multifunctional Derivatives: Synthesizing derivatives that incorporate multiple, distinct functional groups, enabling their use as versatile connectors or scaffolds in supramolecular chemistry and materials science. univ.kiev.ua

The challenge lies in achieving high selectivity in these derivatization reactions. The presence of multiple reactive sites (the two nitrogen atoms and various C-H bonds) can lead to mixtures of products. Future research will focus on developing highly regioselective and chemoselective functionalization methods to precisely control the molecular architecture of the final products. researchgate.net

Q & A

How can synthetic routes for 7-Azaspiro[3.5]nonan-1-amine derivatives be optimized to improve yield and enantiomeric purity?

Basic Research Question
The synthesis of spirocyclic amines often involves multi-step pathways, such as Wittig reactions, cyclization, or ring-closing metathesis. Key parameters include reaction temperature, catalyst selection (e.g., chiral catalysts for enantiomeric control), and purification techniques like recrystallization or chromatography . For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate) require precise control of Boc-deprotection conditions to avoid side reactions . Yield optimization may involve adjusting stoichiometry or using flow chemistry for scalability.

What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic geometry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like amines or carboxylates, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas. X-ray crystallography provides definitive proof of spirocyclic conformation, as seen in studies of tert-butyl derivatives . For chiral variants (e.g., (S)- or (R)-enantiomers), chiral HPLC or polarimetry ensures enantiomeric purity .

How does the chirality of this compound derivatives influence their pharmacological activity?

Advanced Research Question
Enantiomers can exhibit divergent binding affinities due to stereoelectronic effects. For instance, (S)-7-Azaspiro[3.5]nonan-1-amine 2 hydrochloride showed higher potency as a GPR119 agonist compared to its (R)-counterpart in glucose metabolism studies . Mechanistically, chiral centers affect interactions with hydrophobic pockets or hydrogen-bonding networks in target receptors. Researchers should employ molecular docking and pharmacophore modeling to rationalize enantiomer-specific activity .

What strategies are used to resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Discrepancies in pharmacological data (e.g., conflicting IC50 values) may arise from assay conditions (e.g., cell lines, buffer pH) or impurities in test compounds. A systematic approach includes:

  • Reproducing experiments under standardized protocols.
  • Validating compound purity via LC-MS and elemental analysis.
  • Cross-referencing with structurally similar compounds (e.g., fluorinated analogs, which enhance metabolic stability ).
    For example, fluorinated derivatives of 7-azaspiro[3.5]nonane showed improved bioavailability, explaining divergent in vivo results .

How do structural modifications of this compound impact its receptor selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal that substituents at the 2-position (e.g., methyl or pyridinyl groups) enhance selectivity for targets like FXR or GPR119. For example, 7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine demonstrated nanomolar affinity for GPR119 due to π-π stacking interactions . Bioisosteric replacements (e.g., oxygen-to-nitrogen swaps) can also modulate solubility and target engagement .

What experimental models are appropriate for evaluating the therapeutic potential of this compound in metabolic disorders?

Advanced Research Question
In vitro models include GPR119-transfected HEK293 cells for cAMP assays . In vivo, diabetic rodent models (e.g., db/db mice) assess glucose tolerance and insulin secretion. For nonalcoholic steatohepatitis (NASH), primary hepatocyte cultures or liver histopathology in high-fat diet-fed mice are used . Pharmacokinetic studies in these models should measure plasma half-life and tissue distribution .

How do physicochemical properties of this compound derivatives influence their solubility and stability?

Basic Research Question
Hydrochloride salts improve aqueous solubility (e.g., 7-Azaspiro[3.5]non-1-ene hydrochloride, solubility ~50 mg/mL) . LogP values (e.g., 1.67 for tert-butyl derivatives) predict membrane permeability . Stability under acidic conditions is critical for oral bioavailability; accelerated stability studies (40°C/75% RH) assess degradation pathways .

What role does the spirocyclic framework play in drug design compared to linear or monocyclic analogs?

Advanced Research Question
The spirocyclic structure imposes conformational rigidity, reducing entropic penalties during receptor binding. This enhances binding affinity and selectivity, as seen in CK2α inhibitors using 7-azaspiro[3.5]nonane linkers . Additionally, the nitrogen atom in the ring enables hydrogen bonding, critical for interactions with catalytic residues in enzymes .

How can computational methods guide the design of novel this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculates strain energy in spirocyclic systems, optimizing synthetic feasibility. Molecular Dynamics (MD) simulations predict binding modes to targets like FXR, while QSAR models correlate substituent effects with activity . Virtual screening of spirocyclic libraries against protein databases (e.g., PDB) identifies lead compounds .

What are the best practices for ensuring batch-to-batch consistency in synthesizing this compound derivatives?

Basic Research Question
Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs: purity, enantiomeric excess).
  • Control Critical Process Parameters (CPPs: reaction time, temperature).
  • Use Process Analytical Technology (PAT) for real-time monitoring .
    For example, tert-butyl derivatives require strict control of Boc-deprotection to avoid residual impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.